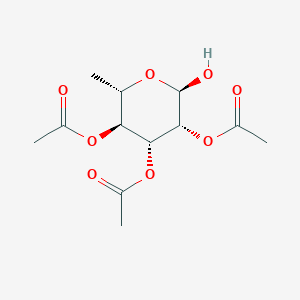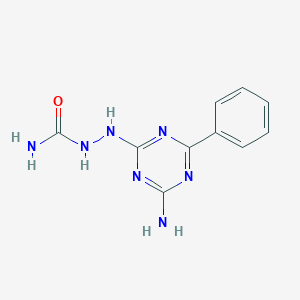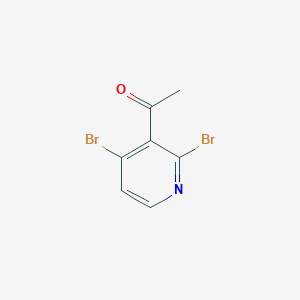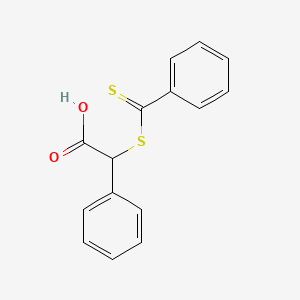
2-(2,6-Dibromophenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dibromophenyl)propanenitrile is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propanenitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dibromophenyl)propanenitrile typically involves the bromination of a suitable precursor, such as 2-phenylpropanenitrile. The reaction is carried out using bromine in the presence of a catalyst, often under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylpropanenitriles can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
科学的研究の応用
2-(2,6-Dibromophenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-(2,6-Dibromophenyl)propanenitrile involves its interaction with molecular targets through its bromine atoms and nitrile group. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
- 2-(2,4-Dibromophenyl)propanenitrile
- 2-(2,6-Dichlorophenyl)propanenitrile
- 2-(2,6-Difluorophenyl)propanenitrile
Comparison: 2-(2,6-Dibromophenyl)propanenitrile is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated or fluorinated analogs
特性
分子式 |
C9H7Br2N |
|---|---|
分子量 |
288.97 g/mol |
IUPAC名 |
2-(2,6-dibromophenyl)propanenitrile |
InChI |
InChI=1S/C9H7Br2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,1H3 |
InChIキー |
JTVPXSQJMWFBNV-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)C1=C(C=CC=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)

